2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride
Overview
Description
2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and as a lead compound for the development of new anticancer drugs. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or it may interfere with cancer cell signaling pathways, inducing apoptosis.
Comparison with Similar Compounds
2-Amino-4-[(3-chlorophenyl)methyl]-1,3-thiazole: Similar structure but different substitution pattern.
2-Amino-5-[(4-chlorophenyl)methyl]-1,3-thiazole: Similar structure with a different position of the chlorine atom.
2-Amino-5-[(3-bromophenyl)methyl]-1,3-thiazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness: The unique substitution pattern of 2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
2-amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS.ClH/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8;/h1-4,8H,5H2,(H2,12,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWPSLGLCRONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)N=C(S2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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